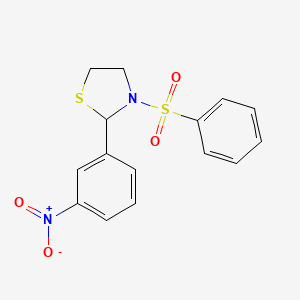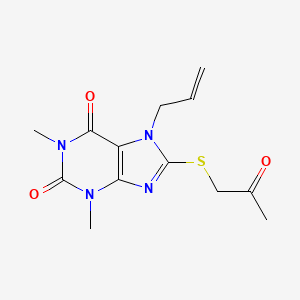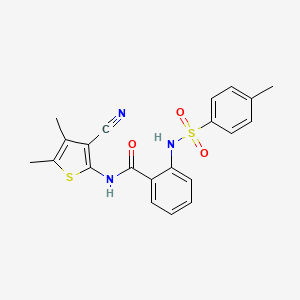![molecular formula C14H10Cl2N4S B2441451 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine CAS No. 179343-52-3](/img/structure/B2441451.png)
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine
Vue d'ensemble
Description
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,6-dichlorophenyl group: This step may involve nucleophilic substitution reactions using 2,6-dichlorobenzene derivatives.
Methylthio group addition: This can be done through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could involve the conversion of nitro groups (if present) to amines.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidin-7-amine: Lacks the methylthio group.
2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine: Lacks the 2,6-dichlorophenyl group.
6-Phenyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine: Has a phenyl group instead of a 2,6-dichlorophenyl group.
Uniqueness
The presence of both the 2,6-dichlorophenyl and methylthio groups in 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine may confer unique chemical and biological properties, such as increased potency, selectivity, or stability compared to similar compounds.
Propriétés
IUPAC Name |
6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALPLUAZYZHUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
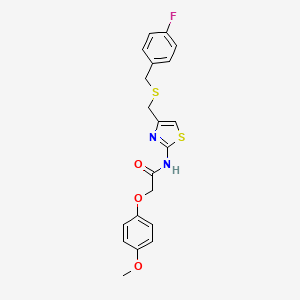
![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide](/img/structure/B2441375.png)
![3-((4-methyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2441376.png)
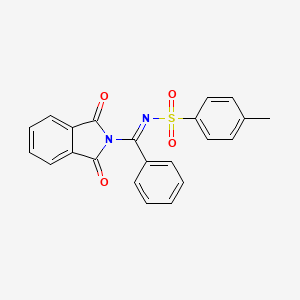
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2441380.png)
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2441384.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441385.png)
